molecular formula C4H8O3 B035836 (S)-2-Hydroxybutyric acid CAS No. 3347-90-8

(S)-2-Hydroxybutyric acid

Cat. No. B035836
CAS RN: 3347-90-8
M. Wt: 104.1 g/mol
InChI Key: AFENDNXGAFYKQO-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-HBA has been approached through both chemical and biological methods. A practical synthesis route involves highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin, demonstrating a key step in producing HIV protease inhibitors (Shibata, Itoh, & Terashima, 1998). An efficient biosynthesis method in Escherichia coli has also been developed, achieving a high yield of optically pure (S)-2-HBA from L-threonine through a cascade reaction involving multiple enzymes (Tian et al., 2021).

Scientific Research Applications

  • Neurological Research : In a study by Silva et al. (2001), it was found that 2-hydroxybutyric acid inhibits CO2 production (30-70%) and lipid synthesis (20-45%) in rat brain in vitro. This suggests an impairment of mitochondrial energy metabolism (Silva et al., 2001).

  • Metabolic Pathways : Landaas (1975) reported that 2-hydroxybutyric acid (S) is formed in experimental animals through the conversion of amino acids like methionine, threonine, and homoserine, and is associated with an increased NADH2/NAD ratio in the cytoplasm (Landaas, 1975).

  • Industrial Applications : A 2021 study by Tian et al. highlighted the use of a cascade biocatalysis system in Escherichia coli BL21, which produced optically pure (S)-2-hydroxybutyric acid with a molar yield of 93% within 24 hours, indicating potential industrial applications (Tian et al., 2021).

  • Medical Applications : Various forms of hydroxybutyric acid, such as 4-hydroxybutyric acid and gamma-hydroxybutyric acid (GHB), have been used in medical settings. For instance, 4-hydroxybutyric acid has been utilized in anesthesia, sedation in intensive care, and as a hypnotic drug in psychiatry (Vree et al., 1978). GHB is known for its efficacy as an anesthetic agent and has shown potential in treating alcohol dependence, opiate dependence, and narcolepsy (Galloway et al., 2000).

  • Therapeutic Potential : D-beta-hydroxybutyric acid has shown promise due to its efficiency in providing cellular energy in ischemic states like stroke, myocardial insufficiency, neonatal stress, genetic mitochondrial problems, and physical fatigue (Cahill, 2006).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

(2S)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFENDNXGAFYKQO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312294
Record name (S)-2-Hydroxybutyric acid
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
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Product Name

(S)-2-Hydroxybutyric acid

CAS RN

3347-90-8
Record name (S)-2-Hydroxybutyric acid
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Record name 2-Hydroxybutyric acid, (+)-
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Record name (S)-2-Hydroxybutyric acid
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Record name (S)-2-Hydroxybutyric acid
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Record name 2-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44.2 °C
Record name 2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
H Peng, H Gui, Q Zhou - Wuhan University Journal of Natural Sciences, 2015 - Springer
(S)-2-aminobutyric acid being initial raw material, (S)-2-hydroxybutyric acid methyl ester was synthesized by means of a three step reaction of hydroxylation, salification and esterification…
Number of citations: 1 link.springer.com
L Tian, J Zhou, T Yang, X Zhang, M Xu… - Systems Microbiology and …, 2021 - Springer
Racemize 2-hydroxybutyric acid is usually synthesized by organic methods and needs additional deracemization to obtain optically pure enantiomers for industrial application. Here we …
Number of citations: 5 link.springer.com
C Gao, W Zhang, Y Huang, C Ma, P Xu - Bioresource Technology, 2012 - Elsevier
(R)-2-Hydroxybutyric acid ((R)-2-HBA) is an important building block for azinothricin family of antitumour antibiotics and biodegradable poly(2-hydroxybutyric acid). However, optically …
Number of citations: 19 www.sciencedirect.com
L Tian, J Zhou, Q Lv, F Liu, T Yang, X Zhang… - International Journal of …, 2021 - Elsevier
l-lactate dehydrogenases (LDHs) has been widely studied for their ability to reduce 2-keto acids for the production of 2-hydroxy acids, whereby 2-hydroxybutyric acids (2-HBA) is among …
Number of citations: 3 www.sciencedirect.com
P Yao, Y Cui, S Yu, Y Du, J Feng… - Advanced Synthesis & …, 2016 - Wiley Online Library
An efficient multi‐enzyme cascade reaction for the synthesis of (R)‐ or (S)‐2‐hydroxybutyric acid [(R)‐ or (S)‐2‐HB] from l‐threonine was developed by using recombinant Escherichia …
Number of citations: 16 onlinelibrary.wiley.com
T Le, S Park - Bioresource Technology, 2022 - Elsevier
Production of 2-hydroxybutyric acid (2-HBA) was attempted in recombinant Escherichia coli W3110 Δtdh ΔilvIH (over)expressing a homologous and mutated threonine dehydratase (ilvA…
Number of citations: 2 www.sciencedirect.com
L Tian, J Zhou, T Yang, X Zhang, M Shao… - Sheng wu Gong …, 2021 - europepmc.org
2-Hydroxybutyric acid (2-HBA) is an important intermediate for synthesizing biodegradable materials and various medicines. Chemically synthesized racemized 2-HBA requires …
Number of citations: 3 europepmc.org
KR Kim, J Lee, D Ha, J Jeon, HG Park… - Journal of Chromatography …, 2000 - Elsevier
An efficient method is described for the simultaneous enantiomeric separation of 18 different racemic 2-hydroxy acids for the determination of their absolute configurations. It involves …
Number of citations: 24 www.sciencedirect.com
KR Kim, J Lee, D Ha, JH Kim - Journal of Chromatography A, 2000 - Elsevier
The simultaneous enantiomeric separation of 30 racemic acids including 24 hydroxy acids in a single analysis is described for the determination of their absolute configurations. It …
Number of citations: 29 www.sciencedirect.com
H Tsuji, K Osanai, Y Arakawa - Crystal Growth & Design, 2018 - ACS Publications
Stereocomplex (SC) crystallization in staggered asymmetric 2-hydroxyalkanoic acid-based random copolymer blends of l-configured poly(l-2-hydroxybutanoic acid-co-l-lactic acid) [P(L-…
Number of citations: 21 pubs.acs.org

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